molecular formula C30H49ClN2O B13830262 N,N-Dipropyl-4-(tridecyloxy)-1-naphthamidine monohydrochloride CAS No. 30798-94-8

N,N-Dipropyl-4-(tridecyloxy)-1-naphthamidine monohydrochloride

Cat. No.: B13830262
CAS No.: 30798-94-8
M. Wt: 489.2 g/mol
InChI Key: CBOIDZVQHOSIBC-UHFFFAOYSA-N
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Description

N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is a chemical compound with the molecular formula C27H45ClN2O It is known for its unique structure, which includes a naphthamidine core substituted with dipropyl and tridecyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthamidine Core: This involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions.

    Substitution with Dipropyl Groups:

    Attachment of the Tridecyloxy Group: This step involves the etherification of the naphthamidine core with tridecyloxy halides.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthamidine core to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dipropyl and tridecyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted naphthamidine derivatives.

Scientific Research Applications

N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dipropyl-4-methoxynaphthamidine hydrochloride
  • N,N-Dipropyl-4-ethoxynaphthamidine hydrochloride
  • N,N-Dipropyl-4-butoxynaphthamidine hydrochloride

Uniqueness

N,N-Dipropyl-4-tridecyloxynaphthamidine hydrochloride is unique due to its long tridecyloxy chain, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring specific solubility and stability characteristics.

Properties

CAS No.

30798-94-8

Molecular Formula

C30H49ClN2O

Molecular Weight

489.2 g/mol

IUPAC Name

N,N-dipropyl-4-tridecoxynaphthalene-1-carboximidamide;hydrochloride

InChI

InChI=1S/C30H48N2O.ClH/c1-4-7-8-9-10-11-12-13-14-15-18-25-33-29-22-21-28(26-19-16-17-20-27(26)29)30(31)32(23-5-2)24-6-3;/h16-17,19-22,31H,4-15,18,23-25H2,1-3H3;1H

InChI Key

CBOIDZVQHOSIBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCC)CCC.Cl

Origin of Product

United States

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